molecular formula C12H16O3 B2937782 Tert-butyl 2-(4-hydroxyphenyl)acetate CAS No. 16010-88-1

Tert-butyl 2-(4-hydroxyphenyl)acetate

Cat. No. B2937782
Key on ui cas rn: 16010-88-1
M. Wt: 208.257
InChI Key: NNGDLOYUAYPSNM-UHFFFAOYSA-N
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Patent
US06207343B1

Procedure details

76.5 g (0.5 mols) of p-hydroxyphenylacetic acid was dissolved in 500 ml of tetrahydrofuran (THF). The resulting reaction solution was then cooled to a temperature of from −20° C. to −15° C. To the reaction solution was then added dropwise 231 g (1.1 mols) of trifluoroacetic anhydride. After the termination of dropwise addition, the reaction mixture was stirred at room temperature for 12 hours. The reaction solution was then again cooled to a temperature of from −20° C. to −15° C. To the reaction solution was then added dropwise 37 g (0.5 mols) of t-butanol. The reaction mixture was then stirred at room temperature for 3 hours. To the reaction solution was then added dropwise 100 ml of aqueous ammonia. The reaction mixture was then extracted with water to obtain t-butyl p-hydroxyphenylacetate.
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
231 g
Type
reactant
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[C:25](O)([CH3:28])([CH3:27])[CH3:26].N>O1CCCC1>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
76.5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
231 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
37 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to a temperature of from −20° C. to −15° C
ADDITION
Type
ADDITION
Details
After the termination of dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was then again cooled to a temperature of from −20° C. to −15° C
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with water

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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